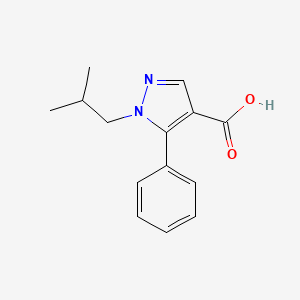

1-(2-methylpropyl)-5-phenyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-methylpropyl)-5-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-10(2)9-16-13(11-6-4-3-5-7-11)12(8-15-16)14(17)18/h3-8,10H,9H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVWBFZNUFPKEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=C(C=N1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of β-Ketoesters or β-Ketonitriles with Hydrazines

One of the most versatile approaches involves the condensation of β-ketonitriles or β-ketoesters with substituted hydrazines. This method allows regioselective formation of pyrazole rings with substituents at positions 1 and 5, followed by hydrolysis or other transformations to achieve the carboxylic acid functionality at position 4.

For example, the condensation of 3-oxoesters with 2-methylpropylhydrazine and phenyl-substituted β-ketoesters under controlled conditions yields the corresponding pyrazole esters, which can be hydrolyzed to the carboxylic acid.

This method benefits from mild reaction conditions and good yields (typically 50–90%), but the regioselectivity and purity depend on the choice of hydrazine and β-ketoester substrates.

Use of Trichloromethyl Enones for Regioselective Pyrazole Synthesis

A recent regiocontrolled methodology employs trichloromethyl enones as starting materials, which react with hydrazines to form 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles. The selectivity of the reaction is influenced by the hydrazine type:

Free hydrazines favor formation of 1,5-regioisomers, while arylhydrazine hydrochlorides lead to 1,3-regioisomers.

This approach allows a one-pot, three-component synthesis with moderate to excellent yields (37–97%), providing a practical route to pyrazole derivatives with carboxyalkyl groups at position 4.

Ester Hydrolysis and Carboxylic Acid Formation

The pyrazole-4-carboxylic acid is often obtained by hydrolyzing the corresponding ester derivatives under acidic or basic conditions:

Hydrolysis is typically performed by stirring the ester in aqueous media at elevated temperatures (70–80 °C) for several hours, followed by pH adjustment and isolation of the acid by filtration.

Optimization of alkali to ester molar ratios and reaction time is critical to maximize yield and purity.

Industrially viable methods have been developed to improve yield (up to 98%) and purity (above 98%) while minimizing solvent use and simplifying isolation.

Use of Lewis Acid Catalysis for Amide Formation (Related Process)

Although focused on amides, related processes for pyrazole-4-carboxamides involve reacting pyrazole-4-carboxylic acid esters with amines in the presence of Lewis acids, illustrating the versatility of pyrazole-4-carboxylic acid derivatives as intermediates.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

The regioselectivity in pyrazole synthesis is strongly dependent on the hydrazine reagent used. Free hydrazines tend to produce 1,5-substituted pyrazoles, whereas arylhydrazine salts favor 1,3-substitution patterns.

Industrial-scale hydrolysis protocols have been refined to improve yield and purity, addressing challenges such as solubility of intermediates and solvent usage. Adjusting pH precisely and controlling reaction temperature are key factors.

The use of benzotriazole derivatives as intermediates enhances regioselectivity and allows functionalization at the 4-position, facilitating access to tetrasubstituted pyrazoles, including the target compound.

The choice of solvent in condensation and hydrolysis steps significantly affects yield and product isolation. Polar aprotic solvents and alcohols are commonly used, with toluene, ethanol, and ethyl acetate being typical choices.

Avoidance of hazardous reagents like ethyl diazoacetate and toxic transition metal catalysts is a priority in modern synthetic routes to reduce environmental impact and improve safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylpropyl)-5-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylate salts or further oxidized derivatives.

Reduction: Formation of alcohols or other reduced forms.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(2-methylpropyl)-5-phenyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-methylpropyl)-5-phenyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but often include inhibition or activation of specific proteins or signaling cascades.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key Observations :

- Substituent Bulkiness : The 2-methylpropyl group (target compound) introduces greater steric hindrance compared to phenyl or smaller alkyl chains (e.g., isopropyl) . This may reduce solubility in polar solvents but enhance lipid membrane permeability.

- Electronic Effects : Electron-withdrawing groups (e.g., ketone in ) increase the acidity of the carboxylic acid moiety, while electron-donating groups (e.g., methoxy in ) may alter reactivity.

- Biological Relevance : Compounds with aromatic R5 groups (e.g., phenyl) are common in drug design due to π-π stacking interactions with biological targets .

Biological Activity

1-(2-methylpropyl)-5-phenyl-1H-pyrazole-4-carboxylic acid, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

- Chemical Formula : C14H17N3O2

- CAS Number : 1306678-23-8

- Molecular Structure : The compound features a pyrazole ring substituted at the 1 and 5 positions, which is crucial for its biological activity.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazoles exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A study reported that certain pyrazole derivatives inhibited TNF-α by 61–85% at a concentration of 10 µM, compared to the standard drug dexamethasone which showed 76% inhibition at 1 µM .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. A related study synthesized several pyrazole derivatives and tested them against E. coli, S. aureus, and Pseudomonas aeruginosa, with some compounds demonstrating notable antibacterial activity . The presence of specific substituents on the pyrazole ring was found to enhance activity significantly.

Anticancer Properties

Pyrazole derivatives are also being investigated for their anticancer effects. Some studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptosis-related proteins .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : Pyrazoles have been shown to inhibit enzymes such as cyclooxygenases (COX) involved in inflammatory processes.

- Modulation of Signaling Pathways : These compounds can interfere with signaling pathways related to inflammation and cell survival, particularly those involving NF-kB and MAPK pathways .

- Antioxidant Activity : Some studies suggest that pyrazoles possess antioxidant properties, contributing to their protective effects against oxidative stress-related diseases.

Case Studies

Case Study 1 : In a study focusing on anti-inflammatory effects, a series of pyrazole derivatives were synthesized and evaluated in vivo using carrageenan-induced edema models. The results indicated that certain derivatives exhibited comparable anti-inflammatory effects to established NSAIDs like indomethacin .

Case Study 2 : Another investigation highlighted the antibacterial efficacy of a novel pyrazole derivative against multidrug-resistant strains. The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as an alternative treatment option for resistant infections .

Research Findings Summary Table

Q & A

Q. What are the common synthetic routes for 1-(2-methylpropyl)-5-phenyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or diketones. For example:

- Step 1 : Condensation of phenylhydrazine with a β-keto ester (e.g., ethyl acetoacetate) to form a pyrazole ring .

- Step 2 : Alkylation at the N1 position using 2-methylpropyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Hydrolysis of the ester group to the carboxylic acid using NaOH or LiOH .

Q. Critical Parameters :

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., distinguishing 4- vs. 5-carboxylic acid positions) and substituent orientation .

- IR Spectroscopy : Carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) validate functional groups .

- X-ray Crystallography : Resolves ambiguities in solid-state conformation, as demonstrated for structurally analogous pyrazole derivatives .

Q. What are the primary research applications of this compound?

- Pharmaceuticals : Serves as a scaffold for COX-2 inhibitors and cytokine modulators due to its rigid aromatic core .

- Material Science : Functionalization of the carboxylic acid group enables integration into metal-organic frameworks (MOFs) for catalytic applications .

- Agrochemicals : Explored as a precursor for herbicides targeting acetolactate synthase (ALS) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Methodological Approach :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 12 hours to 2 hours) and improves purity by minimizing side reactions .

- In Situ Monitoring : Use HPLC or FTIR to track intermediate formation and adjust conditions dynamically .

Case Study : A 30% yield improvement was achieved by switching from DMF to acetonitrile, which reduced byproduct formation during alkylation .

Q. How do structural modifications (e.g., substituent changes) affect biological activity?

Structure-Activity Relationship (SAR) Insights :

- Methylpropyl vs. Phenyl Groups : Bulkier N1 substituents (e.g., 2-methylpropyl) enhance metabolic stability but may reduce solubility .

- Carboxylic Acid Position : 4-Carboxylic acid derivatives show stronger enzyme inhibition (e.g., COX-2 IC₅₀ = 0.8 μM) compared to 5-position isomers .

- Fluorine Substitution : Adding electron-withdrawing groups (e.g., para-fluoro on the phenyl ring) increases binding affinity to inflammatory targets .

Q. How can contradictions in biological data (e.g., varying IC₅₀ values) be resolved?

Root Cause Analysis :

- Assay Variability : Standardize protocols (e.g., ATP levels in kinase assays) to minimize inter-lab discrepancies .

- Solubility Effects : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent compound dissolution across studies .

- Metabolite Interference : Conduct LC-MS/MS analysis to rule out degradation products in cellular assays .

Q. What computational methods are used to predict its interaction with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding modes to receptors (e.g., prostaglandin synthase) .

- DFT Calculations : Predict electron density maps to identify nucleophilic/electrophilic sites for covalent inhibitor design .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates .

Q. How is the compound evaluated for in vivo efficacy and toxicity?

Preclinical Workflow :

- Pharmacokinetics : Measure oral bioavailability and half-life in rodent models using LC-MS .

- Toxicogenomics : RNA sequencing of liver/kidney tissues identifies off-target effects (e.g., CYP450 induction) .

- Dose Optimization : Establish MTD (maximum tolerated dose) via OECD-compliant acute toxicity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.